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Compound of Interest

4-Chloro-3,5-difluorophenylacetic
Compound Name:

acid
CAS No.: 1000566-17-5
Cat. No.: B1432626

Get Quote

Optimization of Metabolic Stability in Lead Compounds
Executive Summary

4-Chloro-3,5-difluorophenylacetic acid is a specialized fluorinated building block employed
in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike
its non-fluorinated analogues, this scaffold offers a strategic balance of lipophilicity and
metabolic resistance. The specific substitution pattern—a chlorine atom at the para position
flanked by two fluorine atoms—effectively blocks Cytochrome P450-mediated oxidation while
electronically deactivating the aromatic ring. This guide serves as a definitive reference for its
integration into synthetic workflows, specifically targeting SARM1 inhibitors and GPR35
modulators.

Chemical Identity & Physical Properties

Reliable characterization data is critical for establishing purity protocols. The melting point
range indicates a distinct crystalline solid, distinguishable from lower-melting impurities like the
3,5-difluoro analogue.
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Property Specification

CAS Number 1000566-17-5

IUPAC Name 2-(4-Chloro-3,5-difluorophenyl)acetic acid
Molecular Formula CsHsCIF20:2

Molecular Weight 206.57 g/mol

Appearance White to off-white crystalline powder
Melting Point 116.9 - 118.7 °C [1]

~3.6 (Acidic strength increased by electron-

Predicted pKa _ _
withdrawing F/CI)

Soluble in DMSO, Methanol, EtOAc; sparingly

Solubilit
Y soluble in water.[1]

Strategic Role in Drug Design
The "Fluorine Effect” & Metabolic Blocking

In rational drug design, this scaffold is selected to solve specific pharmacokinetic failures:

o Metabolic Blocking (Site C4): The C-Cl bond at the para position prevents hydroxylation, a
common metabolic clearance pathway for phenylacetic acid derivatives.

o Electronic Deactivation: The 3,5-difluoro substitution exerts a strong inductive effect (

), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative
metabolism at the remaining ring positions.

 Lipophilicity Modulation: The halogenation increases

compared to the parent phenylacetic acid, enhancing membrane permeability for CNS
targets (e.g., SARM1 inhibitors for neurodegeneration).

Synthetic Pathway (Graphviz Visualization)
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The industrial synthesis typically proceeds via the modification of 4-chloro-3,5-difluorotoluene.
This route avoids the use of unstable diazonium intermediates often required for other
fluorinated aromatics.

NBS, AIBN NaCN, DMF HCI (aq), Reflux
CCl4, Reflux rt to 60°C or NaOH then HCI

4-Chloro-3,5-difluorotoluene M» Benzyl Bromide M)_» Benzyl Nitrile (Hydrolysis) > 4-Chloro-3,5-difluorophenylacetic

Intermediate Intermediate Acid (Target)

Click to download full resolution via product page

Figure 1: Standard industrial synthesis route via radical bromination and nitrile hydrolysis. This
pathway ensures high regioselectivity.

Experimental Protocol: Amide Coupling

The most frequent application of this acid is in amide bond formation to link the lipophilic tail to
a pharmacophore core (e.g., an amine-bearing heterocycle).

Protocol: HATU-Mediated Amide Coupling

Objective: Couple 4-Chloro-3,5-difluorophenylacetic acid with a secondary amine.

Reagents:

Acid (1.0 equiv)

Amine (1.0 — 1.2 equiv)

HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:

e Activation: In a flame-dried round-bottom flask, dissolve 4-Chloro-3,5-difluorophenylacetic
acid (1.0 mmol, 207 mg) in anhydrous DMF (5 mL).
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e Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir at room temperature for 5 minutes.

e Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns
yellow. Stir for 10-15 minutes to form the activated ester species.

e Amine Addition: Add the target amine (1.0-1.2 mmol).

o Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS.[2] Completion is
usually observed within 2—4 hours.

o Work-up: Dilute with EtOAc (30 mL), wash with saturated NaHCOs (2 x 15 mL), water (1 x 15
mL), and brine (1 x 15 mL). Dry over Na=SOa4 and concentrate.

 Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the phenyl ring makes the carbonyl carbon
slightly more electrophilic, but also increases the acidity of the

-protons. Using a non-nucleophilic base like DIPEA prevents side reactions.

Applications in Drug Discovery

Recent patent literature highlights this moiety in specific therapeutic areas:
e SARM1 Inhibitors (Neurodegeneration):

o Context: SARML is a key executioner of axon degeneration.[3] Inhibitors require high CNS
penetration.

o Mechanism: The 4-chloro-3,5-difluorobenzyl group is often linked to a pyrrolidine or
pyridazine core. The lipophilic nature of this acid's tail aids in crossing the blood-brain
barrier (BBB) [2].

* GPR35 Modulators (Immunotherapy/Gastroenterology):
o Context: GPR35 is a receptor associated with inflammatory bowel disease and cancer.

o Mechanism: The acid is used to synthesize benzyl ether derivatives (e.g., 4-((4-chloro-3,5-
difluorobenzyl)oxy)aniline) which act as potent agonists/antagonists by fitting into the
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hydrophobic pocket of the receptor [3].

Safety & Handling

e Hazards: Classified as an Irritant (H315, H319, H335).

o Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from
oxidizers.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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